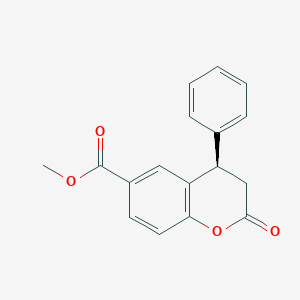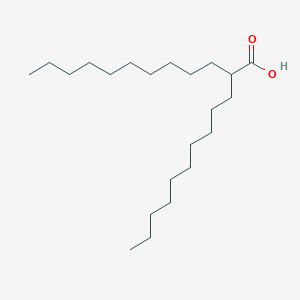
Terbacil
Vue d'ensemble
Description
Terbacil is a synthetic organic compound, specifically a substituted uracil . It’s commonly known by trade names such as Sinbar . Terbacil is a selective herbicide used to control certain annual weeds and perennial grasses . It is a white solid with a crystalline structure, meaning that it looks like a crystal of sand or sugar .
Synthesis Analysis
The existing method for the analysis of Terbacil has been modified so that electron capture gas chromatography may be used for quantitation . The crop extract was applied to a powdered cellulose column, the interferences were eluted with hexane, and the Terbacil was subsequently eluted with ethyl acetate .Molecular Structure Analysis
Terbacil has a molecular formula of C9H13ClN2O2 . Its molecular weight is 216.665 Da and its monoisotopic mass is 216.066559 Da .Chemical Reactions Analysis
The cyclic voltammograms of Terbacil showed a single well-defined four-electron irreversible peak in a universal buffer of pH 4.0 . The peak potentials were shifted to more negative values on the increase of pH of the medium, implying the involvement of protons in the electrode reaction .Physical And Chemical Properties Analysis
Terbacil has a melting point of 175 - 177 °C . Its water solubility is 710 mg/L at 25 °C . The vapor pressure of Terbacil is 4.7 x 10-7 mm Hg at 29.5 °C .Applications De Recherche Scientifique
Agriculture: Weed Management in Crop Production
Terbacil is widely used as a selective herbicide in agriculture. It controls a variety of annual grasses, broad-leaved weeds, and some perennial weeds in crops like apples, mint, and sugarcane . Its mechanism of action involves inhibiting photosynthesis, which eventually leads to the death of the targeted weeds, thus ensuring better crop yields.
Environmental Science: Monitoring and Analysis
In environmental science, Terbacil is monitored due to its presence in water bodies and potential ecological impact. Analytical methods like cyclic and adsorptive stripping voltammetry are used for its quantification in environmental samples, such as fruit samples and spiked water samples . This helps in assessing the environmental fate of Terbacil and its ecological footprint.
Ecotoxicology: Impact on Non-Target Species
Terbacil’s ecotoxicological effects are studied to understand its impact on non-target species. It is found to be slightly toxic to birds and practically non-toxic to aquatic organisms and bees . Such studies are crucial for developing guidelines for the safe use of Terbacil in the environment.
Soil Science: Persistence and Degradation
The behavior of Terbacil in soil is a significant area of research. It has a relatively low tendency to be adsorbed in most soil types and is degraded by microbial action in moist soils . Research in this field focuses on understanding how Terbacil persists and degrades, which is vital for managing its application rates and mitigating potential soil contamination.
Biotechnology: Plant Tolerance Studies
In biotechnology, studies on the uptake and translocation of Terbacil in plants like strawberries and goldenrod help understand the bases of plant tolerance . This knowledge is essential for developing crop varieties that are resistant to herbicides, thereby improving weed management strategies.
Public Health: Toxicity and Safety Assessments
Terbacil’s potential health effects are researched extensively. The U.S. Environmental Protection Agency provides a health effects support document that assesses long-term toxic effects, including its potential as a carcinogen . Such assessments are critical for determining safe exposure levels and regulatory standards.
Safety and Hazards
Terbacil can irritate the skin and the mucous membranes of the nose and throat . High exposure to Terbacil in the eyes causes eye irritation, including discomfort, tearing, or blurred vision . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Mécanisme D'action
Target of Action
Terbacil, a selective herbicide, primarily targets broadleaf weeds and grasses . It is absorbed mainly through the roots of these plants . In chronic dietary exposure studies in animals, the liver has been identified as a primary target organ .
Mode of Action
Terbacil operates by inhibiting photosynthesis, specifically targeting Photosystem II . It binds to the serine 264 residue of the D1 protein in Photosystem II, thereby blocking electron transport and leading to the cessation of ATP and NADPH production . This disruption of energy production inhibits plant growth and eventually leads to plant death .
Biochemical Pathways
Thus, Terbacil’s action can have downstream effects on the entire photosynthetic process .
Pharmacokinetics
It is known that terbacil is absorbed mainly through the roots of plants
Result of Action
The primary result of Terbacil’s action is the inhibition of plant growth. By disrupting photosynthesis, Terbacil deprives plants of the energy they need to grow . Over time, this energy deprivation leads to plant death, effectively controlling the growth of weeds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Terbacil. Soil type, temperature, rainfall, and the presence of other chemicals can all impact how Terbacil is absorbed and metabolized by plants. For instance, heavy rainfall shortly after application can wash Terbacil away, reducing its effectiveness . Conversely, drought conditions may limit the uptake of Terbacil by plant roots, also reducing its efficacy
Propriétés
IUPAC Name |
3-tert-butyl-5-chloro-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCNZYJJMBDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Record name | TERBACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18227 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024317 | |
| Record name | Terbacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Terbacil appears as colorless crystals. Non corrosive. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |
| Record name | TERBACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18227 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Terbacil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7320 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sublimation begins below the melting point | |
| Record name | TERBACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubilities (g/kg, 25 °C): dimethylformamide 337 g/kg; cyclohexanone 220; methyl isobutyl ketone 121; butyl acetate 88 g/kg; xylene 65, Sparingly soluble in mineral oils and aliphatic hydrocarbons; readily soluble in strong aqueous alkalis, In water, 710 mg/L at 25 °C | |
| Record name | TERBACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.34 g/cu cm at 25 °C | |
| Record name | TERBACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000047 [mmHg], 4.7X10-7 mm Hg at 29.5 °C | |
| Record name | Terbacil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7320 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TERBACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Terbacil | |
Color/Form |
White crystalline solid, Colorless crystals | |
CAS RN |
5902-51-2 | |
| Record name | TERBACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18227 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Terbacil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5902-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbacil [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005902512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbacil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0017J6E25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TERBACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
175-177 °C, Stable up to the melting point; stable in aqueous alkaline media at room temperature | |
| Record name | TERBACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Terbacil?
A: Terbacil acts as a photosystem II inhibitor. [] It disrupts photosynthesis by binding to the QB binding site of the D1 protein in the photosystem II complex, hindering electron transport and halting the production of energy needed for plant growth. [, , , ]
Q2: What are the visible effects of Terbacil on susceptible plants?
A: Terbacil application leads to rapid inhibition of photosynthesis in sensitive species. [, ] Visual symptoms include chlorosis (yellowing of leaves), necrosis (tissue death), and stunted growth. [, , , ]
Q3: Does Terbacil affect all plant species equally?
A: No, Terbacil exhibits selectivity in its effects. Some species, like peppermint (Mentha piperita L.), demonstrate tolerance through mechanisms such as limited translocation of Terbacil out of treated leaves and rapid metabolism. [, ] Other species, like ivyleaf morningglory (Ipomoea hederacea (L.) Jacq.), are highly susceptible due to efficient translocation of Terbacil to sensitive tissues and a lower rate of metabolism. [, ]
Q4: What is the molecular formula and weight of Terbacil?
A4: The molecular formula of Terbacil is C9H13ClN2O2, and its molecular weight is 216.67 g/mol.
Q5: Is there any spectroscopic data available for Terbacil?
A: Although specific spectroscopic data is not provided in the presented research, gas chromatography is frequently utilized to analyze Terbacil residues in various matrices, including soil, fruit, and asparagus spears. [, , ]
Q6: Does Terbacil accumulate in soil with repeated applications?
A: Studies demonstrate that while Terbacil residues can persist in soil for several months, they do not accumulate indefinitely with repeated annual applications. [, , ] Degradation and leaching processes contribute to its dissipation from the soil profile. [, , ]
Q7: How do soil properties influence Terbacil persistence?
A: Both organic matter and clay content influence Terbacil persistence. Higher levels of organic matter and clay content generally lead to increased adsorption and reduced leaching, leading to longer persistence. [, ] Conversely, sandy soils with low organic matter content exhibit greater leaching and faster Terbacil dissipation. [, ]
Q8: Does rainfall affect Terbacil residues in soil?
A: Rainfall can significantly impact Terbacil residues. Higher rainfall leads to increased leaching and faster dissipation of the herbicide from the soil profile. []
Q9: How is Terbacil metabolized in plants?
A: Terbacil metabolism varies across plant species. In tolerant species like strawberry (Fragaria × ananassa) and goldenrod (Solidago fistulosa), Terbacil is primarily metabolized to a non-phytotoxic 6-hydroxymethyl derivative and its corresponding glycoside. [, ] The rate of metabolism is generally higher in tolerant species compared to sensitive ones. [, ]
Q10: Does the application method affect Terbacil metabolism?
A: Yes, the application method can influence metabolism. Studies have shown that fluazifop-P, a postemergence herbicide, can inhibit Terbacil metabolism in strawberries, potentially leading to increased phytotoxicity. []
Q11: Are there any known cases of Terbacil resistance in weeds?
A: Yes, resistance to Terbacil has been documented in some weed species. For instance, a triazine-resistant Powell amaranth (Amaranthus powellii) biotype exhibited cross-resistance to Terbacil and bromacil. []
Q12: What is the environmental fate of Terbacil?
A: Terbacil is subject to microbial degradation in soil, with studies demonstrating the breakdown of the herbicide into carbon dioxide and metabolites. [, ] The degradation rate is influenced by factors such as soil moisture, temperature, and the presence of organic matter. [, , ]
Q13: What alternative herbicides can be used for weed control?
A13: Depending on the target weeds and crop species, several alternative herbicides are available. Some examples mentioned in the research include:
- Pronamide: Used as an industry standard for hair fescue control in lowbush blueberry. []
- Glufosinate: Shows potential for hair fescue management in lowbush blueberry, particularly when used in combination with Terbacil. []
- Foramsulfuron: Can be used in conjunction with Terbacil and glufosinate for improved hair fescue suppression. []
- Hexazinone: Provides effective control of Carolina redroot. []
- Primisulfuron: Exhibits control of downy brome, although resistance development has been observed. []
Q14: What analytical methods are commonly used for Terbacil research?
A14: Research on Terbacil relies heavily on various analytical techniques, including:
- Gas Chromatography (GC): Used for analyzing Terbacil residues in soil, fruit, and plant tissues. [, , ]
- High-Performance Liquid Chromatography (HPLC): Employed to separate and quantify Terbacil and its metabolites in plant extracts. [, ]
- Bioassays: Used to assess the residual activity of Terbacil in soil samples by observing the growth response of indicator plants like soybeans (Glycine max (L.) Merr.) and German millet (Setaria italica (L.) P. Beauv.). []
- Photosynthesis Measurements: Techniques like gas exchange systems and fluorescence measurements are utilized to determine the effects of Terbacil on photosynthesis in various plant species. [, , , ]
Q15: What key milestones have shaped Terbacil research?
A15: Research on Terbacil has evolved significantly over time, with key milestones including:
- Initial discovery and development as a herbicide: Terbacil was introduced as a selective herbicide in the 1960s. []
- Understanding its mechanism of action: Research has elucidated Terbacil's mode of action as a photosystem II inhibitor, hindering electron transport in susceptible plants. [, , , ]
- Elucidation of its metabolism and selectivity: Studies have unveiled the different metabolic pathways of Terbacil in tolerant and susceptible plant species, shedding light on its selective action. [, , , ]
- Documentation of resistance development: The emergence of Terbacil resistance in certain weed populations highlights the need for alternative weed management strategies. [, ]
- Exploration of its applications beyond weed control: Research has explored Terbacil's potential for fruit thinning in apple and peach orchards by temporarily inhibiting photosynthesis. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)


![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)
